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Compound of Interest

Compound Name: Sodium heparin

Cat. No.: B1262235 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on managing the challenges associated with RNA extraction from

samples treated with sodium heparin.

Frequently Asked Questions (FAQs)
Q1: What is the primary impact of sodium heparin on RNA analysis?

A1: Sodium heparin is a potent inhibitor of enzymes crucial for downstream RNA analysis,

particularly reverse transcriptase and DNA polymerase used in RT-PCR and qPCR.[1][2][3][4]

Its presence can lead to significantly reduced or completely absent amplification, resulting in

inaccurate gene expression data.[3][4]

Q2: Do standard RNA extraction kits remove heparin?

A2: No, routine RNA isolation methods, including column-based purification kits, do not

effectively remove heparin from the RNA sample.[5] Therefore, even if you obtain a good RNA

yield, the co-purified heparin will likely interfere with subsequent enzymatic reactions.

Q3: Is it recommended to use heparinized plasma for RNA studies?

A3: Many commercial RNA purification kits for plasma or serum explicitly advise against using

samples collected in heparin tubes because heparin can significantly interfere with downstream
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applications like RT-PCR.[6][7][8][9] Whenever possible, it is preferable to use samples

collected with other anticoagulants such as EDTA or citrate.

Q4: How does heparin inhibit downstream enzymatic reactions?

A4: Heparin's highly anionic sulfate groups are thought to interact with critical components of

the reaction mixture, including the enzymes themselves.[10] For instance, heparin can occupy

the DNA binding sites on RNA polymerase, preventing it from binding to the promoter DNA.[11]

This inhibitory effect is dose-dependent.[12]

Q5: What is the most effective method to remove heparin contamination?

A5: The most effective and widely used method to eliminate heparin contamination is to treat

the purified RNA sample with heparinase I.[5][13] This enzyme specifically degrades heparin,

thereby removing its inhibitory effect on downstream applications.[2]

Troubleshooting Guide
This guide addresses common issues encountered during RNA extraction and analysis from

heparinized samples.
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Problem Potential Cause Recommended Solution

Low or no RT-qPCR

amplification

Heparin inhibition of reverse

transcriptase and/or DNA

polymerase.

Treat the extracted RNA with

heparinase I prior to reverse

transcription.[4][13][14]

Optimize the heparinase

treatment protocol for your

specific sample type and

expected heparin

concentration.

Low RNA Yield
Incomplete cell lysis or

homogenization.

Ensure thorough sample

disruption. For tissues,

consider cryo-homogenization.

[15]

RNA degradation.

Use fresh samples whenever

possible or store them

appropriately at -80°C.[15][16]

Minimize freeze-thaw cycles.

[16]

Additional handling steps

during heparinase treatment.

Be mindful that the heparinase

treatment procedure itself can

sometimes lead to a decrease

in the amount of detected

RNA.[17] Handle samples

carefully to minimize loss.

Low A260/A280 ratio (<1.8) Protein contamination.

Ensure complete dissociation

of nucleoproteins by allowing

the homogenate to incubate at

room temperature for 5

minutes.[18]

Phenol contamination from the

extraction method.

Be careful during phase

separation to avoid carrying

over the organic phase.

Low A260/A230 ratio (<2.0) Contamination with chaotropic

salts (e.g., guanidine

Ensure the column is washed

correctly and for the
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isothiocyanate) or other

reagents from the lysis buffer.

recommended number of

times. Perform an additional

wash step if necessary.[19]

RNA Degradation (low RIN

score)

Presence of RNases in the

sample or environment.

Use RNase-free reagents and

consumables. Work in a clean

environment and wear gloves.

[16]

Improper sample storage.

Flash-freeze samples in liquid

nitrogen and store them at

-80°C.[16]

Potential for RNA degradation

during heparinase incubation.

While heparinase treatment is

generally compatible with

maintaining RNA integrity, it's

an additional incubation step

where degradation can occur.

[17][20] Ensure RNase

inhibitors are present if the

protocol allows.

Quantitative Data Summary
The following tables summarize the expected impact of heparin and its removal on RNA quality

and yield based on findings from various studies.

Table 1: Impact of Heparinase Treatment on RNA Quantification
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Parameter Observation Reference

RT-qPCR (Cq values)

Heparinase treatment can

overcome heparin-induced

over-estimation of miRNA

levels.

[21]

Heparinase treatment allows

for reliable quantification of

microRNAs in heparinized

plasma.

[17]

Heparinase treatment may

lead to a rise in lost values

(undetected targets) in some

cases.

[22]

RNA Yield

The heparinase treatment

procedure may cause a

decrease in the amount of

detected RNA.

[17]

Average exosomal RNA yield

from 200µl of heparinized

plasma was 6.68 ng.

[2]

Table 2: General RNA Quality Metrics
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Parameter "Pure" RNA
Potential Issues
Indicated by
Deviations

Reference

A260/A280 Ratio ~2.0

A lower ratio may

indicate protein or

phenol contamination.

[23][24]

A260/A230 Ratio 2.0 - 2.2

A lower ratio may

indicate contamination

with salts or other

organic compounds.

[24]

RNA Integrity Number

(RIN)

≥ 7 is generally

considered good

quality for

downstream

applications like

sequencing.

A lower RIN indicates

RNA degradation.
[25]

Experimental Protocols
Protocol: Heparinase I Treatment of Extracted RNA

This protocol is a general guideline for removing heparin from purified RNA samples. It is

recommended to optimize the concentration of heparinase I and incubation time for your

specific experimental conditions.

Materials:

Purified RNA sample

Heparinase I

RNase-free water

RNase inhibitor (optional, but recommended)

Reaction buffer (as recommended by the heparinase manufacturer)
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Procedure:

In an RNase-free microcentrifuge tube, prepare a reaction mixture containing your RNA

sample.

Add the appropriate amount of 10x reaction buffer to make a 1x final concentration.

If desired, add an RNase inhibitor to the mixture.

Add heparinase I to the reaction. A common starting point is 0.1-0.5 units of heparinase I per

reaction.[10][13]

Incubate the reaction at a temperature and for a duration recommended by the heparinase

manufacturer, for example, for 1-3 hours at 25°C or 30°C.[5][26]

The treated RNA can then be used directly in downstream applications like reverse

transcription.
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Caption: Workflow for RNA analysis from heparinized samples.
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Caption: Troubleshooting decision tree for poor RT-qPCR results.
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Caption: Mechanism of heparin inhibition of reverse transcriptase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: RNA Extraction from
Heparinized Samples]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1262235#impact-of-sodium-heparin-on-rna-integrity-
and-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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